N,N-Dimethyl-N',N''-diphenylguanidine
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Overview
Description
1,1-Dimethyl-2,3-diphenylguanidine is an organic compound that belongs to the class of guanidines. It is known for its role as an accelerator in the vulcanization of rubber, which enhances the mechanical properties of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases .
Preparation Methods
The synthesis of 1,1-Dimethyl-2,3-diphenylguanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot process. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of N-protected S-methylisothioureas as starting materials, which are then reacted with amines to form the desired guanidine derivatives .
Chemical Reactions Analysis
1,1-Dimethyl-2,3-diphenylguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Complexation: It acts as a complexing agent with metals and organic bases.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-2,3-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a complexing agent in the detection of metals and organic bases.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-diphenylguanidine involves its role as a complexing agent and accelerator. As a complexing agent, it interacts with metals and organic bases, forming stable complexes. In the vulcanization process, it accelerates the cross-linking of rubber molecules, enhancing the mechanical properties of the final product .
Comparison with Similar Compounds
1,1-Dimethyl-2,3-diphenylguanidine can be compared with other similar compounds such as:
1,3-Diphenylguanidine: Similar in structure but lacks the dimethyl groups.
1,3-Di-o-tolylguanidine: Contains o-tolyl groups instead of phenyl groups.
1,2,3-Triphenylguanidine: Contains an additional phenyl group compared to 1,1-Dimethyl-2,3-diphenylguanidine.
The uniqueness of 1,1-Dimethyl-2,3-diphenylguanidine lies in its specific structure, which imparts distinct chemical and physical properties, making it particularly effective as an accelerator in rubber vulcanization.
Properties
CAS No. |
77731-57-8 |
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Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-diphenylguanidine |
InChI |
InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |
InChI Key |
NQPQORNWERCDKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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